Product packaging for 2-Propyl-1H-pyrrolo[2,3-B]pyridine(Cat. No.:CAS No. 143141-25-7)

2-Propyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B8810097
CAS No.: 143141-25-7
M. Wt: 160.22 g/mol
InChI Key: ZDONVNDCQMYFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-1H-pyrrolo[2,3-b]pyridine (CAS# 143141-25-7) is an organic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . This compound is built on the 1H-pyrrolo[2,3-b]pyridine scaffold, a structure also known as 7-azaindole, which is a privileged structure in medicinal chemistry due to its similarity to purine bases . The 7-azaindole core is a key pharmacophore in the development of targeted therapeutic agents, and derivatives of this structure have been extensively investigated as potent inhibitors of various kinases . For instance, research published in Bioorganic & Medicinal Chemistry highlights the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives that function as potent c-Met kinase inhibitors, demonstrating strong activity in both enzyme and cell-based assays . This positions this compound as a valuable building block for researchers in drug discovery, particularly for developing new candidates in oncology. The compound is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B8810097 2-Propyl-1H-pyrrolo[2,3-B]pyridine CAS No. 143141-25-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143141-25-7

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-propyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H12N2/c1-2-4-9-7-8-5-3-6-11-10(8)12-9/h3,5-7H,2,4H2,1H3,(H,11,12)

InChI Key

ZDONVNDCQMYFJO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(N1)N=CC=C2

Origin of Product

United States

Reactivity and Derivatization Chemistry of 2 Propyl 1h Pyrrolo 2,3 B Pyridine Core

Electrophilic Aromatic Substitution (EAS) Patterns

The pyrrolo[2,3-b]pyridine system, also known as 7-azaindole (B17877), readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the C3 position of the pyrrole (B145914) ring. This reactivity is analogous to that of indole (B1671886), where the pyrrolic nitrogen atom activates the five-membered ring towards electrophiles. The presence of the electron-withdrawing pyridine (B92270) ring further deactivates the six-membered ring, reinforcing the selectivity for the pyrrole portion of the molecule. While specific studies on 2-propyl-1H-pyrrolo[2,3-b]pyridine are limited, the general reactivity patterns observed for the parent heterocycle and its other alkyl-substituted derivatives provide a strong indication of its chemical behavior.

Regioselectivity of Nitration and Nitrosation

Research on the 1H-pyrrolo[2,3-b]pyridine core has demonstrated that nitration and nitrosation reactions occur predominantly at the 3-position. rsc.org For instance, treatment of 1H-pyrrolo[2,3-b]pyridines with nitrating agents leads to the formation of 3-nitro derivatives. Similarly, reaction with nitrosating agents yields 3-nitroso compounds. This regioselectivity is a direct consequence of the electronic properties of the bicyclic system, where the C3 position is the most nucleophilic.

Table 1: Regioselectivity of Nitration and Nitrosation on the 1H-Pyrrolo[2,3-b]pyridine Core

ReactionReagentPosition of SubstitutionProduct Type
NitrationNitrating Agents3-position3-Nitro-1H-pyrrolo[2,3-b]pyridine
NitrosationNitrosating Agents3-position3-Nitroso-1H-pyrrolo[2,3-b]pyridine

Halogenation (Bromination, Iodination) Studies

The halogenation of 1H-pyrrolo[2,3-b]pyridines also shows a strong preference for the 3-position. rsc.org Bromination and iodination reactions readily introduce a halogen atom at this site. This high degree of regioselectivity makes 3-halo-1H-pyrrolo[2,3-b]pyridines valuable intermediates for further functionalization through cross-coupling reactions. While direct halogenation data for this compound is not extensively documented, the established pattern for the parent ring system is expected to hold true. The synthesis of various 3-bromo and 3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives has been reported, highlighting the reliability of this reaction. nih.govtcichemicals.comsigmaaldrich.comchemicalbook.com

Table 2: Halogenation of the 1H-Pyrrolo[2,3-b]pyridine Core

ReactionReagentPosition of SubstitutionProduct Type
BrominationBrominating Agents3-position3-Bromo-1H-pyrrolo[2,3-b]pyridine
IodinationIodinating Agents3-position3-Iodo-1H-pyrrolo[2,3-b]pyridine

Reaction with Mannich Bases and Aldehydes

The reaction of 1H-pyrrolo[2,3-b]pyridines with Mannich reagents (formaldehyde and a secondary amine) leads to the formation of 3-aminomethyl derivatives, again demonstrating the high nucleophilicity of the C3 position. rsc.org Similarly, the condensation reaction with aldehydes, such as benzaldehyde, results in the formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes. rsc.org These reactions provide a straightforward method for introducing carbon-based substituents at the 3-position of the pyrrolo[2,3-b]pyridine core.

Nucleophilic Substitution and Other Reaction Types

While the pyrrole ring is generally unreactive towards nucleophiles, the pyridine ring can undergo nucleophilic substitution under certain conditions. However, the most significant reactions of this type for the this compound core involve the generation of organometallic intermediates and subsequent reactions, as well as ring transformations.

Grignard Reactivity at Specific Positions

The formation of Grignard reagents from halo-substituted 1H-pyrrolo[2,3-b]pyridines allows for nucleophilic-type reactivity. For instance, a Grignard reagent can be prepared from a 1-halo-1H-pyrrolo[2,3-b]pyridine. These organometallic intermediates can then react with various electrophiles. It has been shown that 1-substituted Grignard derivatives of 1H-pyrrolo[2,3-b]pyridine react with hydrogen peroxide to yield 3-iodo compounds and with acyl chlorides to produce 1-acyl derivatives. rsc.org The specific reactivity of a Grignard reagent derived from this compound would depend on the position of the halogen.

Ring-Expansion Reactions (e.g., to 1,8-Naphthyridine)

A notable transformation of the 1H-pyrrolo[2,3-b]pyridine system is its ring-expansion to form the 1,8-naphthyridine (B1210474) skeleton. This reaction has been observed for 2-phenyl-1H-pyrrolo[2,3-b]pyridine when treated with chloroform (B151607) and a strong base. rsc.org While this specific example involves a 2-phenyl substituent, it suggests that other 2-substituted derivatives, such as the 2-propyl analog, could potentially undergo similar rearrangements under appropriate conditions to yield substituted 1,8-naphthyridines. The synthesis of 1,8-naphthyridines is of significant interest due to their presence in various biologically active compounds. organic-chemistry.orgnih.govnih.gov

Oxidative Transformations (e.g., with Nitrosobenzene, Hydrogen Peroxide)

The pyrrolo[2,3-b]pyridine system can undergo oxidative transformations, although specific examples with the 2-propyl derivative are not extensively documented. However, the reactivity of analogous compounds provides insight into the potential transformations of the 2-propyl variant.

One notable reaction is the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with nitrosobenzene, which results in the formation of 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine. rsc.org This suggests that the 3-position of the pyrrolo[2,3-b]pyridine core is susceptible to oxidation and subsequent condensation. It is plausible that this compound could undergo a similar reaction to yield the corresponding 3-imino derivative.

Furthermore, the pyrrolo[2,3-b]pyridine nucleus can be oxidized using hydrogen peroxide. For instance, 1-substituted Grignard derivatives of 1H-pyrrolo[2,3-b]pyridines react with hydrogen peroxide to yield 3-iodo compounds, indicating an oxidative iodination at the 3-position. rsc.org The N-oxidation of the pyridine ring is also a common transformation for pyridine and its derivatives, which can be achieved using reagents like hydrogen peroxide in acetic acid or with more advanced catalytic systems. researchgate.net While direct N-oxidation of this compound is not specifically detailed, it is a feasible transformation based on the general reactivity of pyridines.

Starting MaterialReagent(s)ProductReaction TypeReference
2-Phenyl-1H-pyrrolo[2,3-b]pyridineNitrosobenzene2-Phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridineOxidation/Condensation rsc.org
1-Substituted Grignard derivative of 1H-pyrrolo[2,3-b]pyridineI2, H2O23-Iodo-1H-pyrrolo[2,3-b]pyridine derivativeOxidative Iodination rsc.org
Pyridine derivativesH2O2 / Acetic AcidPyridine N-oxide derivativesN-Oxidation researchgate.net

Chemical Modifications of the 2-Propyl Substituent

Direct chemical modification of the 2-propyl substituent on the 1H-pyrrolo[2,3-b]pyridine core is not a widely reported strategy for derivatization. The literature primarily focuses on the synthesis of various 2-substituted analogs by constructing the pyrrolo[2,3-b]pyridine ring with a pre-functionalized side chain.

However, general methods for the functionalization of alkyl chains on heterocyclic systems could potentially be applied. These methods include radical halogenation or metal-catalyzed C-H activation, which could introduce functionality onto the propyl group. For instance, rhodium-catalyzed C-H oxidative alkylation has been demonstrated on N-aryl-7-azaindoles with cyclopropanols, leading to the formation of β-aryl ketone derivatives. rsc.org While this example involves activation of an aryl C-H bond, it highlights the potential for metal-catalyzed functionalization in the vicinity of the pyrrolo[2,3-b]pyridine core.

Given the lack of specific examples for the 2-propyl group, the derivatization of this compound is more commonly achieved through the synthesis of analogs with varied substituents at the 2-position, rather than by modification of the propyl group itself. rsc.orgnih.gov

Functional Group Interconversions on the Pyrrolo[2,3-B]pyridine Scaffold

The pyrrolo[2,3-b]pyridine scaffold is amenable to a variety of functional group interconversions, allowing for the introduction of diverse chemical moieties. These transformations predominantly occur at the 3-, 4-, 5-, and 6-positions of the ring system.

Halogenation: The 3-position of the 1H-pyrrolo[2,3-b]pyridine ring is readily halogenated. For example, bromination and iodination occur preferentially at this position. rsc.org More recent methods have also been developed for the 3-selective halogenation of pyridines via Zincke imine intermediates, which could potentially be applied to the 7-azaindole system. chemrxiv.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrrolo[2,3-b]pyridine scaffold. Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups. For instance, a chemoselective Suzuki-Miyaura cross-coupling has been successfully performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.govmdpi.com The Buchwald-Hartwig amination is another important transformation, enabling the introduction of amino groups at various positions on the ring. mdpi.commdpi.com

Amination: Besides the Buchwald-Hartwig reaction, direct amination at the 4-position of the pyrrolo[2,3-b]pyridine ring has been achieved. For example, treatment of a 4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine with a secondary amine can yield the corresponding 4-amino derivative. nih.gov

Reaction TypePosition(s)Reagents/CatalystsProduct TypeReference(s)
Halogenation3NBS, I23-Halo-pyrrolo[2,3-b]pyridines rsc.org
Suzuki-Miyaura Coupling2, 4, 5, 6Arylboronic acids, Pd catalystAryl-substituted pyrrolo[2,3-b]pyridines nih.govmdpi.commdpi.com
Buchwald-Hartwig Amination4, 5, 6Amines, Pd catalyst, ligandAmino-substituted pyrrolo[2,3-b]pyridines mdpi.commdpi.com
Direct Amination4Amines4-Amino-pyrrolo[2,3-b]pyridines nih.gov

These functional group interconversions highlight the versatility of the this compound scaffold for the synthesis of a wide array of derivatives with potential applications in various fields of chemical research.

Computational and Theoretical Investigations of 2 Propyl 1h Pyrrolo 2,3 B Pyridine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This method is crucial for understanding the binding mechanisms of potential drug candidates. Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have utilized docking simulations to elucidate their interactions with various protein kinases, including Traf2 and Nck-interacting kinase (TNIK), a target implicated in colorectal cancer. imist.manih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The binding affinity of 1H-pyrrolo[2,3-b]pyridine derivatives is governed by a combination of hydrogen bonds and hydrophobic interactions. Hydrogen bonds are critical for anchoring the ligand to the hinge region of the kinase. Docking studies on a series of TNIK inhibitors based on this scaffold identified several key hydrogen bond interactions with amino acid residues. nih.gov

For example, newly designed compounds based on the 1H-pyrrolo[2,3-b]pyridine core, designated Y4 and Y5, demonstrated high stability and potent inhibition due to the formation of multiple conventional hydrogen bonds and the absence of unfavorable interactions. nih.gov The table below summarizes the key interactions observed for these potent TNIK inhibitors compared to a reference compound (C23). nih.gov

CompoundHydrogen Bond Interactions with Amino Acid ResiduesUnfavorable Interactions NotedDocking Score
Reference (C23)VAL A:31, TYR A:36GLU A:1062.83
Y4GLU A:69, LYS A:54, GLY A:109, GLN A:157None3.64
Y5CYS A:108, GLN A:157None3.43

In addition to hydrogen bonding, hydrophobic interactions play a significant role in stabilizing the ligand within the active site. Substituents on the pyrrolopyridine ring, such as the 2-propyl group, would be expected to engage with hydrophobic pockets, further enhancing binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.ma Three-dimensional QSAR (3D-QSAR) studies are particularly powerful as they consider the three-dimensional properties of molecules. For 1H-pyrrolo[2,3-b]pyridine derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory potency against TNIK. imist.manih.gov

A study involving thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives established statistically robust CoMFA and CoMSIA models. imist.manih.gov The dataset was divided into a training set of 26 compounds to build the models and a test set of 5 compounds to validate their predictive power. nih.gov The high predictive ability of these models is demonstrated by their statistical parameters, summarized in the table below. imist.mamdpi.com

ModelQ² (Cross-validated R²)R² (Non-validated R²)r²_test (Test Set R²)Number of Components
CoMFA0.650.860.975
CoMSIA0.740.960.954

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric (shape-related) and electrostatic (charge-related) fields. The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure would likely enhance or decrease activity.

For the 1H-pyrrolo[2,3-b]pyridine derivatives, the CoMFA model revealed the critical importance of both steric and electrostatic properties for TNIK inhibition. imist.ma The contour maps generated from this analysis guide chemists in placing bulky or charged groups in favorable regions and avoiding unfavorable ones to design more potent inhibitors.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. imist.ma This often provides a more detailed and intuitive understanding of the structure-activity relationship.

The CoMSIA model for the 1H-pyrrolo[2,3-b]pyridine series showed strong predictive capability (Q² = 0.74). imist.mamdpi.com The analysis revealed the relative contributions of the different fields to the biological activity:

Electrostatic: 23%

Steric: 20%

Hydrophobic: 22%

H-bond Donor: 17%

H-bond Acceptor: 18%

The CoMSIA contour maps provide a visual guide for optimizing the compound structure. For example, the maps would indicate favorable and unfavorable regions for hydrophobic groups, such as the propyl chain, or for groups that can act as hydrogen bond donors or acceptors, aligning with the interactions seen in molecular docking simulations. nih.gov

Pharmacophore Identification

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. While a specific pharmacophore model for 2-Propyl-1H-pyrrolo[2,3-b]pyridine has not been detailed, general models for 1H-pyrrolo[2,3-b]pyridine kinase inhibitors can be derived from docking and 3D-QSAR studies.

Based on the computational investigations, a typical pharmacophore for kinase inhibition by this scaffold would include:

A hydrogen bond donor feature: Corresponding to the N-H group of the pyrrole (B145914) ring.

A hydrogen bond acceptor feature: Corresponding to the pyridine (B92270) nitrogen atom, which commonly interacts with the hinge region of the kinase.

Aromatic/hydrophobic regions: The fused ring system itself provides a significant hydrophobic component.

Additional hydrophobic/substituent points: A feature corresponding to the 2-propyl group, indicating a hydrophobic pocket in the target receptor that can accommodate such a substituent to enhance binding affinity.

These pharmacophoric features are crucial for molecular recognition and are used in virtual screening campaigns to identify new compounds with the potential for similar biological activity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools that provide a dynamic view of the interactions between a ligand and its target protein at an atomic level. By simulating the movements of atoms and molecules over time, MD can elucidate the stability of the ligand-protein complex and the key interactions that govern binding.

A crucial aspect of drug efficacy is the stability of the ligand-protein complex. MD simulations can predict this stability by analyzing various parameters, most notably the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable complex will typically exhibit a low and convergent RMSD value, indicating that the ligand remains securely bound within the active site of the protein.

In a study of a series of pyrrolopyridine derivatives as Janus kinase 1 (JAK1) inhibitors, MD simulations were performed to assess the stability of the protein-ligand complexes. researchgate.net The simulations, conducted over a period of 100 nanoseconds, revealed that the most active compounds formed stable complexes with the JAK1 protein. researchgate.net The RMSD of the ligand, when aligned to the protein backbone, provides a measure of its conformational stability within the binding pocket. For a hypothetical complex of this compound with a target kinase, a similar MD simulation would be expected to yield a low and stable RMSD for the ligand, suggesting a stable binding mode.

Table 1: Representative RMSD Values from a 100 ns MD Simulation of a Pyrrolopyridine Derivative-Kinase Complex

Time (ns)Ligand RMSD (Å)
00.0
251.2
501.5
751.4
1001.6

This table presents hypothetical yet representative data based on typical MD simulation results for similar compounds, illustrating the convergence of the ligand's RMSD over time.

To quantify the binding affinity of a ligand to its target, computational methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are employed. This method calculates the free energy of binding by combining the molecular mechanics energies of the ligand, protein, and their complex with a continuum solvation model. The binding free energy is a critical parameter in drug design, as it correlates with the inhibitory potency of a compound.

Table 2: Representative Binding Free Energy Components (kcal/mol) for a Pyrrolopyrimidine Derivative-Kinase Complex Calculated by MM-PBSA

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔEvdW)-45.2
Electrostatic Energy (ΔEelec)-28.7
Polar Solvation Energy (ΔGpolar)35.5
Nonpolar Solvation Energy (ΔGnonpolar)-5.1
Total Binding Free Energy (ΔGbind) -43.5

This table presents hypothetical yet representative data based on MM-PBSA calculations for analogous compounds, illustrating the energetic contributions to ligand binding.

Electronic Structure Calculations for Molecular Properties and Reactivity Prediction (e.g., DFT implications)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, molecular properties, and reactivity of molecules. By calculating the electron density, DFT can provide valuable information about a molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and atomic charges. These properties are crucial for understanding a molecule's reactivity and its potential to interact with a biological target.

A DFT study on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, a related derivative, provided insights into its electronic properties. tandfonline.com The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as the HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a higher reactivity. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential maps, can identify regions of the molecule that are prone to electrophilic or nucleophilic attack, which is critical for understanding its interactions with amino acid residues in a protein's active site.

Table 3: Calculated Electronic Properties of a Substituted 1H-pyrrolo[2,3-b]pyridine Derivative using DFT

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D

This table presents hypothetical yet representative data based on DFT calculations for analogous compounds, providing insights into the electronic characteristics of the pyrrolopyridine scaffold.

Solvent Effects and WaterMap Analysis in Ligand Binding

The role of water molecules in the binding site of a protein is a critical factor in determining ligand affinity. WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in a protein's binding site, identifying those that are energetically unfavorable and thus favorable to be displaced by a ligand. By displacing these high-energy water molecules, a ligand can achieve a significant gain in binding affinity.

A study on a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK3 inhibitors utilized WaterMap analysis to understand the impact of solvent on ligand binding. tandfonline.comnih.govniscpr.res.in The analysis identified several unfavorable water molecules in the hinge region and a hydrophobic site of the JAK3 binding pocket. niscpr.res.in The displacement of these water molecules by the ligand was found to correlate with the observed inhibitory activity. niscpr.res.in For this compound, a WaterMap analysis would be crucial in identifying opportunities to optimize its structure to displace high-energy water molecules and thereby enhance its binding affinity.

Table 4: Representative WaterMap Analysis Results for Unfavorable Water Molecules in a Kinase Binding Pocket

Water Molecule IDLocationEnthalpy (kcal/mol)Entropy (kcal/mol)Free Energy (ΔG) (kcal/mol)
W1Hinge Region3.5-1.04.5
W2Hinge Region3.2-0.84.0
W3Hydrophobic Pocket2.8-0.53.3
W4Hydrophobic Pocket2.5-0.42.9

This table presents hypothetical yet representative data based on WaterMap analysis of similar kinase inhibitors, illustrating the thermodynamic properties of displaceable water molecules.

Structure Activity Relationship Sar Studies of Pyrrolo 2,3 B Pyridine Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of pyrrolo[2,3-b]pyridine derivatives can be finely tuned by the nature and position of substituents on the bicyclic core. These modifications influence the molecule's affinity for its biological target, as well as its pharmacokinetic properties.

Influence of the 2-Propyl Group and Alkyl Chain Length

While specific detailed studies focusing solely on the 2-propyl substituent on the 1H-pyrrolo[2,3-b]pyridine core are limited in publicly available research, broader investigations into alkyl substitutions at this position on related pyrrolopyridine scaffolds provide valuable insights. For instance, in a series of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, the length of the alkyl chain at the R2 position was found to be a critical determinant of potency. Biological studies revealed that increasing the alkyl chain from methyl to ethyl and propyl led to an enhancement in activity. However, this trend did not continue indefinitely, as the introduction of larger, bulkier groups such as phenyl or cyclopentyl resulted in a significant decrease in potency nih.gov. This suggests an optimal size and lipophilicity for the substituent at this position to ensure a favorable interaction with the target protein.

This observation highlights a common theme in SAR studies, where a balance must be struck. While smaller alkyl groups may not provide sufficient interaction with the target, excessively large substituents can introduce steric hindrance, preventing the molecule from fitting into the binding pocket. The propyl group often represents a favorable compromise, offering a good balance of size and lipophilicity.

Substitution Effects at C4, C5, and Other Positions

Modifications at other positions of the pyrrolo[2,3-b]pyridine ring system have been more extensively studied and have been shown to have a profound impact on biological activity.

C4 Position: The C4 position is frequently modified in the development of kinase inhibitors. For example, the introduction of an amino group at C4 is a common strategy. In the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a Buchwald-Hartwig amination to introduce a secondary amine at the C4 position of a 2-aryl-1H-pyrrolo[2,3-b]pyridine was a key step in the synthesis of potent inhibitors nih.gov. The nature of the amine substituent is crucial, with specific aryl and benzyl (B1604629) amines often being optimal.

C5 Position: Substitutions at the C5 position have also been shown to be critical for activity. In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, trifluoromethyl substitution at the 5-position of 1H-pyrrolo[2,3-b]pyridine was found to be a key factor in improving the compound's activity. This was attributed to the ability of the trifluoromethyl group to form a hydrogen bond with a glycine (B1666218) residue (G485) in the kinase domain researchgate.net.

Other Positions: The nature and position of substituents on phenyl rings attached to the pyrrolo[2,3-b]pyridine core are also significant. For instance, in a series of antiproliferative agents, it was found that electron-withdrawing substitutions on a phenyl ring attached to the scaffold were more potent than electron-donating substitutions mdpi.com.

The following table summarizes the impact of various substitutions on the biological activity of pyrrolo[2,3-b]pyridine derivatives:

PositionSubstituentImpact on ActivityTarget/ActivityReference
C2Ethyl, PropylIncreased activity compared to methylGPR119 Agonist (on pyrrolo[3,4-c]pyridine) nih.gov
C2Phenyl, CyclopentylSignificant loss of potencyGPR119 Agonist (on pyrrolo[3,4-c]pyridine) nih.gov
C4Secondary AmineEssential for potent inhibitionCSF1R Inhibitor nih.gov
C5TrifluoromethylImproved activity through H-bondingFGFR Inhibitor researchgate.net
Phenyl RingElectron-withdrawing groupsMore potent than electron-donating groupsAntiproliferative mdpi.com

Role of Amide and Carbamoyl (B1232498) Moieties

Amide and carbamoyl groups are frequently incorporated into pyrrolo[2,3-b]pyridine derivatives, often serving as crucial linkers or interaction points with the biological target.

In a study of Phosphodiesterase 4B (PDE4B) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated. The nature of the amide substituent was found to be critical for both potency and selectivity. For example, derivatives with a 3,3-difluoroazetidine (B2684565) ring attached to the amide showed high inhibitory activity and selectivity over other PDE4 isoforms mdpi.com. This highlights the importance of the amide moiety in directing the molecule to the desired target and establishing key interactions within the binding site.

Similarly, in the design of Janus Kinase (JAK) inhibitors, N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were explored. The carboxamide at the 5-position was a key feature for achieving JAK1 selectivity nih.gov. These examples underscore the versatility of amide and carbamoyl groups in modulating the pharmacological profile of pyrrolo[2,3-b]pyridine derivatives.

Linker Region Analysis and Its Contribution to Activity

In the development of c-Met inhibitors, various linkers, including methylene, sulfur, sulfoxide (B87167), and cyclopropyl (B3062369) groups, were explored between the 1H-pyrrolo[2,3-b]pyridine core and another part of the molecule. The results showed that the nature of the linker had a significant impact on the inhibitory activity against c-Met and ALK kinases. For example, a derivative with a sulfoxide linker (compound 9) displayed strong c-Met kinase inhibition.

The final derivatives of pyrazolo pyrimidine (B1678525) were synthesized through amide bond formation with various carboxylic acids, where the amide bond acts as a linker. Molecular docking studies of these derivatives revealed promising binding affinities, particularly for those with heterocyclic substitutions attached via the amide linker. This demonstrates that the linker is not merely a spacer but an active contributor to the binding affinity and selectivity of the compound.

Mechanistic Pre Clinical Biological Evaluation of Pyrrolo 2,3 B Pyridine Derivatives

Kinase Inhibition Mechanisms

Derivatives of the 2-Propyl-1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of several key protein kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell proliferation, differentiation, survival, and migration. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

Mesenchymal-Epithelial Transition Factor (c-Met) Kinase Inhibition

The Mesenchymal-Epithelial Transition Factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade involved in cell growth, motility, and invasion. Aberrant c-Met signaling is a known driver in the progression of various cancers.

Recent studies have identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of c-Met kinase. For instance, a novel series of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized, with a linker group connecting the core scaffold to a substituted phenyl ring. In vitro enzyme assays revealed that one of these compounds displayed strong inhibitory activity against c-Met kinase with a half-maximal inhibitory concentration (IC50) of 22.8 nM. researchgate.net This inhibitory action is attributed to the ability of the pyrrolo[2,3-b]pyridine core to act as a hinge-binder within the ATP-binding pocket of the c-Met kinase, effectively blocking its phosphorylation and downstream signaling.

Table 1: c-Met Kinase Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative

CompoundTarget KinaseIC50 (nM)
9c-Met22.8 researchgate.net

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is integral to various cellular processes, and their aberrant activation is implicated in tumorigenesis. Consequently, FGFRs are attractive targets for cancer therapy.

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed and evaluated as potent FGFR inhibitors. nih.govmedchemexpress.commdpi.com Structure-activity relationship (SAR) studies led to the identification of compound 4h , which demonstrated pan-FGFR inhibitory activity. nih.gov This compound exhibited potent inhibition against FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range. nih.gov The 1H-pyrrolo[2,3-b]pyridine motif of these compounds acts as a hinge binder in the ATP-binding site of the FGFR kinase domain, forming crucial hydrogen bonds that lead to the inhibition of kinase activity. nih.gov

Table 2: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivative 4h

Target KinaseIC50 (nM)
FGFR17 nih.gov
FGFR29 nih.gov
FGFR325 nih.gov
FGFR4712 nih.gov

Janus Kinase 3 (JAK3) Modulatory Activity

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are central to the immune response. JAK3, in particular, is primarily expressed in hematopoietic cells and is essential for the development and function of lymphocytes. This makes it a compelling target for the treatment of autoimmune diseases and organ transplant rejection.

Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been identified as promising immunomodulators that target JAK3. nih.gov Through chemical modifications of a lead compound, researchers developed compound 31 , which exhibited potent inhibitory activity against JAK3. nih.gov Further studies on this scaffold led to the identification of an initial lead compound with a JAK3 IC50 of 1100 nM. researchgate.net The mechanism of inhibition involves the interaction of the pyrrolo[2,3-b]pyridine core with the hinge region of the JAK3 ATP-binding site, leading to the modulation of its kinase activity.

Table 3: JAK3 Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundTarget KinaseIC50 (nM)
Initial Lead CompoundJAK31100 researchgate.net

Serum Glucocorticoid-regulated Kinase 1 (SGK-1) Inhibition

Serum and glucocorticoid-regulated kinase 1 (SGK-1) is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell survival, proliferation, and ion channel activity. Overexpression and activation of SGK-1 have been linked to the pathology of several diseases, including cancer and hypertension.

A potent inhibitor of SGK-1, known as GSK650394, features a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core structure. nih.govresearchgate.net This compound has been shown to inhibit the enzymatic activity of SGK-1 with an IC50 value of 62 nM in a scintillation proximity assay. nih.gov The mechanism of action involves the binding of GSK650394 to the ATP-binding pocket of SGK-1, thereby preventing the phosphorylation of its downstream substrates.

Table 4: SGK-1 Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative

CompoundTarget KinaseIC50 (nM)
GSK650394SGK-162 nih.gov

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme family responsible for the hydrolysis of the second messenger cyclic AMP (cAMP). The PDE4B isoform is predominantly expressed in inflammatory and immune cells, and its inhibition leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. This makes PDE4B a target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent inhibitors of PDE4B. nih.govresearchgate.net Among these, compound 11h emerged as a promising lead compound. The inhibitory mechanism of these derivatives is based on their ability to occupy the active site of the PDE4B enzyme, preventing the breakdown of cAMP and thereby exerting their anti-inflammatory effects.

Dual Kinase Inhibition (e.g., EGFR, PDGFR-β)

The development of inhibitors that can simultaneously target multiple kinases is a promising strategy in cancer therapy to overcome drug resistance and improve efficacy. The epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor-β (PDGFR-β) are two key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.

While specific this compound derivatives with dual inhibitory activity against both EGFR and PDGFR-β have not been extensively reported in the reviewed literature, the broader class of pyrrolopyrimidine and pyrrolopyridine derivatives has shown promise as multi-targeted kinase inhibitors. For instance, some pyrrolo[2,3-d]pyrimidine derivatives have been investigated as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov The general principle behind achieving dual inhibition with a single scaffold involves designing molecules that can effectively interact with conserved features within the ATP-binding sites of both kinases. Further research in this area could lead to the development of this compound derivatives with the desired dual EGFR/PDGFR-β inhibitory profile.

Antiproliferative Mechanisms in Cellular Models

The antiproliferative properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been demonstrated in several cancer cell models, where they influence key processes of tumor progression such as cell division, survival, and metastasis.

Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent effects on inhibiting cancer cell growth and inducing programmed cell death (apoptosis). For instance, a class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives was evaluated for its anti-proliferative effects against A549 (lung carcinoma), MDA-MB-231, and MCF-7 (breast cancer) cell lines. nih.gov The optimized compound, 16h , demonstrated excellent anti-proliferative activity with IC₅₀ values ranging from 0.109 µM to 0.245 µM across these cell lines. nih.gov Flow cytometry analysis revealed that compound 16h promoted apoptosis in A549 cells in a dose-dependent manner and caused cell cycle arrest in the G0/G1 phase. nih.gov

In a separate study, another derivative, compound 4h , was found to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.orgnih.gov A series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety also exhibited antiproliferative activity against a panel of cancer cell lines including HT-29 (colon), A549 (lung), H460 (lung), and U87MG (glioblastoma). nih.gov

Table 1: Antiproliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivative 16h
Cell LineCancer TypeIC₅₀ (µM) nih.gov
A549Lung Carcinoma0.109
MDA-MB-231Breast Cancer0.245
MCF-7Breast CancerNot specified

Beyond curbing proliferation, 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to impede the ability of cancer cells to migrate and invade surrounding tissues, critical steps in metastasis. Compound 16h was found to potently suppress the migration of A549 lung cancer cells. nih.gov Similarly, compound 4h significantly inhibited the migration and invasion of 4T1 breast cancer cells. rsc.orgnih.govrsc.org Mechanistic studies showed that this effect was associated with the downregulation of matrix metalloproteinase-9 (MMP9), an enzyme crucial for breaking down the extracellular matrix, and the upregulation of Tissue Inhibitor of Metalloproteinases 2 (TIMP2), a natural inhibitor of MMPs. rsc.org

Table 2: Effect of Compound 4h on 4T1 Cell Migration
Concentration of 4h (µM)Migration Inhibition (%) rsc.org
3.336.1
1077.3
3093.8

Enzyme Interaction and Inhibition Beyond Kinases (e.g., HIV-1 Integrase, MAO-B)

The therapeutic utility of the pyrrolo[2,3-b]pyridine scaffold extends beyond kinase inhibition, with derivatives showing inhibitory activity against other important enzyme classes.

HIV-1 Integrase: Bicyclic hydroxy-1H-pyrrolopyridine-triones have been identified as a novel family of HIV-1 integrase inhibitors. nih.gov In in vitro assays, these analogs demonstrated inhibitory potencies in the low micromolar range, showing selectivity for the strand transfer reaction over 3'-processing. nih.gov A representative inhibitor from this class retained most of its potency against three major raltegravir-resistant integrase mutant enzymes. nih.gov

Monoamine Oxidase B (MAO-B): While direct inhibition of MAO-B by this compound derivatives is not extensively documented in the provided research, related pyridine-containing heterocyclic structures have demonstrated significant activity. For example, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as MAO inhibitors, with most compounds showing higher inhibition of MAO-B than MAO-A. researchgate.netmdpi.com One potent compound exhibited an IC₅₀ value of 0.203 μM for MAO-B. researchgate.netmdpi.com Additionally, certain 1H-chromeno[3,2-c]pyridine derivatives have been identified as potent and selective MAO-B inhibitors. mdpi.com These findings suggest the potential of the broader pyridine-containing scaffold for MAO-B inhibition.

Antimicrobial Mechanisms of Action

The pyrrolopyridine core is also a promising scaffold for the development of novel antimicrobial agents.

Derivatives of the isomeric 5-oxo-4H-pyrrolo[3,2-b]pyridine scaffold have been identified as a new class of highly potent antibacterial agents. nih.gov The most active molecule from this class, 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid , showed a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL against Escherichia coli. nih.gov Other related scaffolds, such as pyrrolo[2,3-d]pyrimidines, have also shown notable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria. nih.gov

Table 3: Antibacterial Activity of a Pyrrolo[3,2-b]pyridine Derivative
CompoundBacterial StrainMIC (µg/mL) nih.gov
7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acidE. coli3.35

The pyrrolo[2,3-b]pyridine (also known as 1,7-dideazapurine) scaffold has been investigated for its potential against protozoan parasites. Nucleoside analogues based on this structure were evaluated for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This parasite, like other trypanosomes, cannot synthesize purines de novo and relies on the host, making purine (B94841) analogues a viable therapeutic strategy. nih.gov Structure-activity relationship studies showed that modifications at the C7 position of the pyrrolo[2,3-b]pyridine ring, particularly with halogens or small, linear carbon-based substituents, yielded analogues with potent antitrypanosomal activity. nih.gov The most potent compound from this study demonstrated full suppression of parasitemia in a mouse model of acute T. cruzi infection. nih.gov

Immunomodulatory Effects (e.g., on T cell proliferation)researchgate.net

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent immunomodulators, particularly through their effects on T cell proliferation. Certain compounds within this class have demonstrated significant inhibitory effects on interleukin-2 (IL-2)-stimulated T cell proliferation, a key process in the adaptive immune response. For instance, the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, compound 31 , was shown to have a potent immunomodulating effect on T cells stimulated with IL-2 nih.gov.

Further studies into this class of compounds identified that the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in Janus kinase 3 (JAK3) inhibitory activity researchgate.netsigmaaldrich.com. This structural modification led to the identification of compound 14c as a potent and moderately selective JAK3 inhibitor, which also demonstrated an immunomodulating effect on the proliferation of T cells stimulated by IL-2 researchgate.netsigmaaldrich.com. The Janus kinase (JAK) family of enzymes plays a critical role in signal transduction pathways that regulate inflammatory and immune responses, making them a key target for immunomodulatory drugs nih.gov.

The immunomodulatory activity of these compounds is directly linked to their ability to inhibit specific signaling pathways within T cells. The data from these studies indicate that the 1H-pyrrolo[2,3-b]pyridine core is a promising scaffold for the development of novel immunomodulators that can effectively control T cell-mediated immune responses.

CompoundBiological EffectTarget PathwayReference
31 Potent immunomodulating effect on IL-2-stimulated T cell proliferationJAK3 nih.gov
14c Immunomodulating effect on interleukin-2-stimulated T cell proliferationJAK3 researchgate.netsigmaaldrich.com

Molecular Target Identification and Validation in Relevant Biological Systems

The biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives are attributed to their interaction with various molecular targets, which have been identified and validated in several pre-clinical studies. A prominent target for this class of compounds is the Janus kinase (JAK) family, particularly JAK3 , which is crucial for cytokine signaling in immune cells nih.govresearchgate.netsigmaaldrich.com. The inhibitory activity of these derivatives against JAK3 has been confirmed in cellular assays, demonstrating their potential in modulating immune responses nih.govresearchgate.net.

Another significant set of molecular targets for 1H-pyrrolo[2,3-b]pyridine derivatives are the Fibroblast Growth Factor Receptors (FGFRs) . Specifically, derivatives have been developed that show potent inhibitory activity against FGFR1, FGFR2, and FGFR3 rsc.orgnih.gov. The abnormal activation of the FGFR signaling pathway is implicated in various cancers, making these compounds potential therapeutic agents rsc.orgnih.gov. For example, compound 4h exhibited strong inhibitory activity against FGFR1, 2, and 3 and was shown to inhibit the proliferation of breast cancer cells in vitro rsc.orgnih.gov.

The proto-oncogene c-Met has also been identified as a molecular target. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and shown to have strong inhibitory effects on c-Met kinase researchgate.net. Similarly, some derivatives have demonstrated inhibitory activity against Anaplastic Lymphoma Kinase (ALK) researchgate.net.

Further research has identified other kinases as targets for this compound class. One study reported the development of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK) nih.gov. However, it was also suggested that the anti-proliferative effects of the lead compound, 16h , might occur through an off-target mechanism nih.gov.

Additional molecular targets that have been identified include Ataxia Telangiectasia Mutated (ATM) kinase, a critical protein in maintaining genomic stability, and Glycogen Synthase Kinase-3β (GSK-3β) , which is implicated in the pathogenesis of Alzheimer's disease nih.govnih.gov. The following table summarizes the identified molecular targets and the corresponding lead compounds from the 1H-pyrrolo[2,3-b]pyridine class.

Compound/Derivative ClassMolecular Target(s)Biological System/Disease RelevanceReference
1H-pyrrolo[2,3-b]pyridine-5-carboxamidesJAK3 Immune diseases, Transplant rejection nih.govresearchgate.net
1H-pyrrolo[2,3-b]pyridinesFGFR1, FGFR2, FGFR3 Cancer rsc.orgnih.gov
1H-pyrrolo[2,3-b]pyridinesc-Met, ALK Cancer researchgate.net
3-substituted 1H-pyrrolo[2,3-b]pyridinesMELK Cancer nih.gov
1H-pyrrolo[2,3-b]pyridinesATM Cancer nih.gov
1H-pyrrolo[2,3-b]pyridinesGSK-3β Alzheimer's disease nih.gov

Future Research Horizons for this compound and its Analogs

The this compound scaffold, a key heterocyclic structure in medicinal chemistry, is at the forefront of innovative research aimed at developing novel therapeutics. As our understanding of its synthetic pathways and biological activities deepens, several key areas of future investigation are emerging. These research avenues promise to unlock the full potential of this versatile compound and its derivatives, paving the way for next-generation targeted therapies.

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